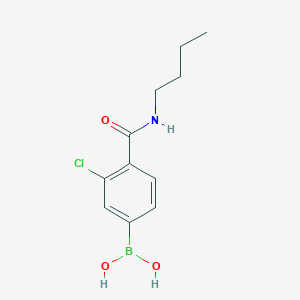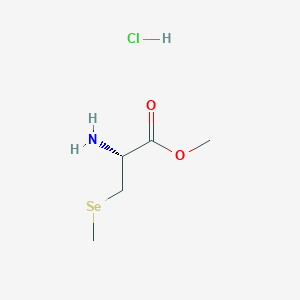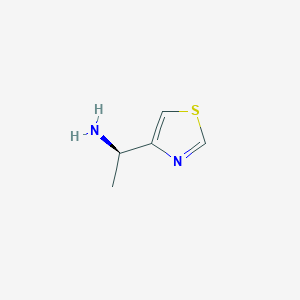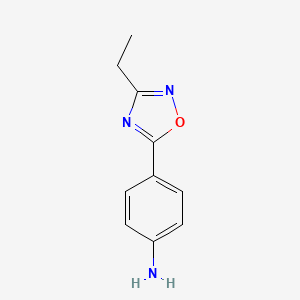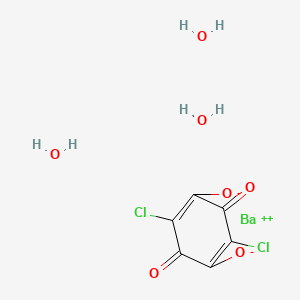
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is a complex barium salt with a unique structure This compound consists of a barium ion (Ba^2+), a dichloro-substituted cyclohexadiene ring, and three water molecules of hydration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate typically involves the reaction of barium chloride (BaCl2) with 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diol in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve the use of specialized reactors and purification techniques to obtain the final product.
化学反应分析
Types of Reactions: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of barium.
Reduction: Reduction reactions can be used to convert the compound back to its elemental form.
Substitution: Substitution reactions can occur at the chlorine or hydroxyl groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine or hydroxyl groups.
Major Products Formed:
Oxidation: Barium oxide (BaO) and barium peroxide (BaO2)
Reduction: Barium metal (Ba)
Substitution: Various substituted cyclohexadiene derivatives
科学研究应用
Chemistry: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Barium salts, including this compound, are used in medical imaging techniques such as barium swallow and barium enema to diagnose gastrointestinal issues.
Industry: In the industrial sector, the compound can be used in the production of barium-based materials and as a precursor for other barium compounds.
作用机制
The mechanism by which Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate exerts its effects involves its interaction with biological molecules and cellular pathways. The barium ion (Ba^2+) can bind to specific receptors and enzymes, affecting their activity and leading to various biological responses.
Molecular Targets and Pathways:
Receptors: Barium ions can interact with calcium channels and other ion channels, affecting cellular signaling.
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
相似化合物的比较
Barium sulfate (BaSO4)
Barium carbonate (BaCO3)
Barium nitrate (Ba(NO3)2)
Uniqueness: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is unique due to its specific structural features, including the dichloro-substituted cyclohexadiene ring and the presence of three water molecules of hydration. These features contribute to its distinct chemical and biological properties compared to other barium compounds.
属性
CAS 编号 |
32458-20-1 |
|---|---|
分子式 |
C6H8BaCl2O7 |
分子量 |
400.35 g/mol |
IUPAC 名称 |
barium(2+);2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;trihydrate |
InChI |
InChI=1S/C6H2Cl2O4.Ba.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;3*1H2 |
InChI 键 |
JFBLKYVZQCFPJE-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Ba+2] |
规范 SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.[Ba] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


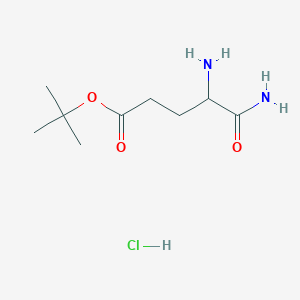
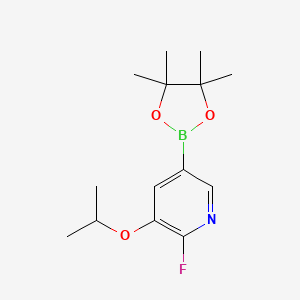
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
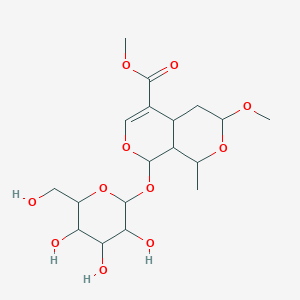
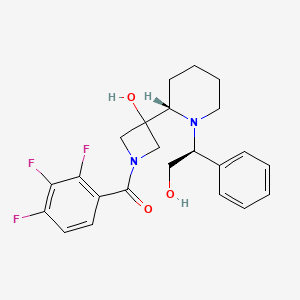
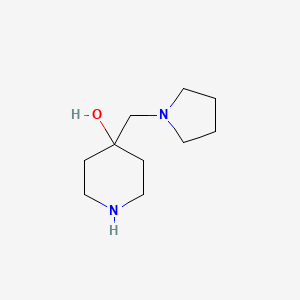
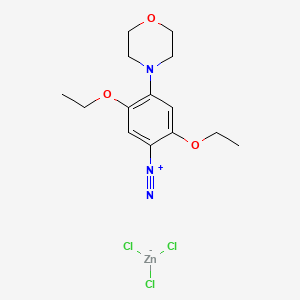
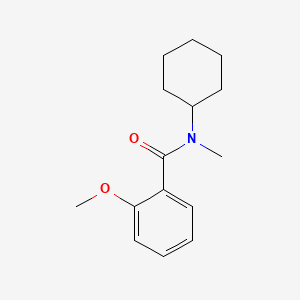
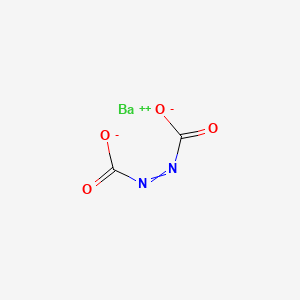
octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)
